molecular formula C18H23NO B14253017 Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]- CAS No. 204576-43-2

Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]-

Cat. No.: B14253017
CAS No.: 204576-43-2
M. Wt: 269.4 g/mol
InChI Key: OWUYKRCCFAMESN-UHFFFAOYSA-N
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Description

Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]- is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a phenoxy group that is further substituted with tert-butyl and dimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]- typically involves the reaction of 2,6-dimethylphenol with tert-butyl chloride in the presence of a base to form 4-(1,1-dimethylethyl)-2,6-dimethylphenol. This intermediate is then reacted with pyridine-2-carboxaldehyde under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-bromo-4-(1,1-dimethylethyl)-6-methyl-: Similar in structure but contains a bromine atom at the 2-position.

    Pyridine, 2,6-bis(1,1-dimethylethyl)-: Contains two tert-butyl groups at the 2 and 6 positions.

    Pyridine, 4-(1,1-dimethylethyl)-: Contains a single tert-butyl group at the 4-position.

Uniqueness

Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

CAS No.

204576-43-2

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-[(4-tert-butyl-2,6-dimethylphenoxy)methyl]pyridine

InChI

InChI=1S/C18H23NO/c1-13-10-15(18(3,4)5)11-14(2)17(13)20-12-16-8-6-7-9-19-16/h6-11H,12H2,1-5H3

InChI Key

OWUYKRCCFAMESN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C(C)(C)C

Origin of Product

United States

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